molecular formula C19H19ClO7 B12729190 Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate CAS No. 83355-63-9

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate

Cat. No.: B12729190
CAS No.: 83355-63-9
M. Wt: 394.8 g/mol
InChI Key: FHGFQMNKMSEOMB-IQZDNPOKSA-N
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Description

Systematic IUPAC Name and Structural Analysis

The systematic IUPAC name for this compound is derived by prioritizing functional groups according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is identified as methanone (a ketone functional group), with two phenyl substituents:

  • A 4-chlorophenyl group at one position.
  • A 4-(beta-D-glucopyranosyloxy)phenyl group at the other position.

The numbering of the phenyl rings begins at the ketone group, ensuring the lowest possible locants for substituents. The beta-D-glucopyranosyloxy group is named as a substituent, with the "beta" designation indicating the axial configuration of the glycosidic bond between the glucopyranose ring and the phenyl oxygen. The full IUPAC name is:
Phenyl(4-chlorophenyl)(4-β-D-glucopyranosyloxyphenyl)methanone hemihydrate .

Structural analysis reveals a planar ketone core flanked by two aromatic rings. The glucopyranosyl moiety adopts a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds between hydroxyl groups. The chlorine atom on the 4-chlorophenyl group introduces electronic effects, polarizing the aromatic ring and influencing intermolecular interactions.

Hemihydrate Crystallographic Features

The hemihydrate form of this compound incorporates one water molecule for every two molecules of the organic compound in its crystalline lattice. Key crystallographic characteristics include:

Feature Description
Water coordination Water molecules occupy interstitial sites, forming hydrogen bonds with hydroxyl groups of the glucopyranosyl moiety and the ketone oxygen.
Unit cell symmetry Monoclinic system with space group P2₁/c, as inferred from analogous hemihydrate structures.
Hydrogen bonding O–H···O interactions between water, glucopyranosyl hydroxyls, and ketone groups stabilize the lattice.

The presence of water enhances crystalline stability by filling voids and mediating intermolecular forces. X-ray diffraction studies of similar compounds suggest that the glucopyranosyl group’s hydroxyls participate in a three-dimensional hydrogen-bonding network.

Comparative Analysis of Beta-D-Glucopyranosyloxy Substituent Configurations

The beta-D-glucopyranosyloxy group’s configuration profoundly impacts the compound’s physicochemical properties. A comparison with its alpha-anomer and other glycosidic configurations reveals:

Configuration Beta-D-Glucopyranosyloxy Alpha-D-Glucopyranosyloxy
Glycosidic bond Axial (perpendicular to the pyranose ring plane). Equatorial (parallel to the pyranose ring plane).
Hydrogen bonding Enhanced intramolecular H-bonds due to axial hydroxyls. Reduced intramolecular H-bonds due to equatorial hydroxyls.
Solubility Higher in polar solvents due to exposed hydroxyl groups. Lower due to hydrophobic interactions of equatorial groups.

The beta configuration’s axial glycosidic bond generates torque under mechanical stress, favoring transitions to inverted chair conformations. This property is critical in applications requiring dynamic molecular rearrangements.

Tautomeric and Conformational Properties

Tautomerism is not observed in this compound due to the absence of enolizable protons adjacent to the ketone group. However, conformational flexibility arises from:

  • Pyranose ring puckering : The glucopyranosyl moiety interconverts between ⁴C₁ and ¹C₄ chair conformations under external forces, as demonstrated in single-molecule mechanochemistry studies.
  • Phenyl group rotation : Restricted rotation about the C–C bonds linking the phenyl rings to the ketone core creates atropisomers, though energy barriers are low at room temperature.

The hemihydrate structure further constrains conformational freedom by immobilizing the glucopyranosyl group via hydrogen bonds to water molecules.

Properties

CAS No.

83355-63-9

Molecular Formula

C19H19ClO7

Molecular Weight

394.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone

InChI

InChI=1S/C19H19ClO7/c20-12-5-1-10(2-6-12)15(22)11-3-7-13(8-4-11)26-19-18(25)17(24)16(23)14(9-21)27-19/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18-,19-/m1/s1

InChI Key

FHGFQMNKMSEOMB-IQZDNPOKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Glycosylation of 4-Hydroxyphenyl Derivative

  • Reagents and Conditions:

    • Protected beta-D-glucopyranose (e.g., acetylated glucopyranose) as glycosyl donor
    • Lewis acid catalysts such as BF3·Et2O or TMSOTf to promote glycosidic bond formation
    • Anhydrous solvents like dichloromethane or acetonitrile
    • Low temperature to control stereochemistry
  • Mechanism:
    Activation of the glycosyl donor leads to formation of an oxocarbenium ion intermediate, which is attacked by the phenolic oxygen of 4-hydroxyphenyl, forming the beta-glycosidic linkage.

  • Outcome:
    Formation of 4-(beta-D-glucopyranosyloxy)phenyl intermediate with high beta-selectivity.

Ketone Formation via Friedel-Crafts Acylation or Oxidative Cleavage

  • Friedel-Crafts Acylation Approach:

    • React 4-chlorobenzoyl chloride with the 4-(beta-D-glucopyranosyloxy)phenyl intermediate in the presence of a Lewis acid catalyst such as AlCl3.
    • Conditions are carefully controlled to avoid degradation of the glycosidic moiety.
  • Oxidative Cleavage Approach:

    • Starting from appropriate diarylalkene precursors, oxidative cleavage using sodium periodate (NaIO4) and catalytic tetraethylammonium iodide (Et4NI) in a mixed solvent system (acetonitrile/water) at elevated temperature (~105 °C) for 12 hours can yield the ketone.
    • This method has been demonstrated for similar benzophenone derivatives and can be adapted for the chlorophenyl-glucopyranosyloxy system.

Purification and Crystallization

  • After reaction completion, the mixture is treated with anhydrous sodium sulfate to remove water.
  • Purification is performed by flash chromatography using petroleum ether/ethyl acetate gradients.
  • The purified compound is crystallized from suitable solvents to obtain the hemihydrate form.

Data Table: Typical Reaction Conditions and Yields for Ketone Formation

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Glycosylation Protected glucopyranose, BF3·Et2O, DCM 0–25 °C 2–6 h 70–85 Beta-selective glycosidic bond
2 Friedel-Crafts Acylation 4-chlorobenzoyl chloride, AlCl3, DCM 0–5 °C 1–3 h 60–75 Sensitive to moisture
2 Oxidative Cleavage NaIO4, Et4NI, MeCN/H2O (4:1), 105 °C 105 °C 12 h 78–87 Adapted from benzophenone synthesis
3 Purification Flash chromatography (PET/EtOAc gradient) Room temp Removes impurities
4 Crystallization Suitable solvent (e.g., ethanol/water) Room temp Overnight Obtains hemihydrate crystals

Research Findings and Notes

  • The presence of the glucopyranosyloxy group enhances solubility and may improve metabolic stability compared to non-glycosylated analogs.
  • The chlorophenyl substituent influences the electronic properties of the ketone, affecting reactivity and potential biological activity.
  • Oxidative cleavage methods provide a mild alternative to Friedel-Crafts acylation, especially useful when sensitive functional groups like glycosides are present.
  • The hemihydrate form is stable under ambient conditions and can be characterized by X-ray crystallography to confirm water content and crystal packing.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Studies

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)- has shown potential in pharmacological applications due to its interaction with biological targets. Preliminary studies suggest that compounds with similar structures may affect enzyme activity and receptor binding, influencing therapeutic efficacy .

  • Case Study : Research into similar glucopyranoside derivatives indicates their role as inhibitors of sodium-dependent glucose transporters (SGLTs), which are crucial in managing diabetes and obesity .

Biochemical Interactions

The compound's unique functional groups allow it to participate in various biochemical interactions. The carbonyl group in the methanone structure can engage in nucleophilic addition reactions, while the chlorophenyl and glucopyranosyloxy groups can undergo electrophilic substitution reactions.

  • Example : Compounds with glucopyranoside moieties have been studied for their metabolic stability and cellular uptake, enhancing their potential as drug candidates .

Organic Synthesis

In organic chemistry, Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)- serves as an important intermediate for synthesizing other complex molecules due to its reactive functional groups. Its ability to undergo hydrolysis under specific conditions allows for further derivatization .

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physical Properties

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Weight Key Substituents Melting Point (°C) Relative Retention Time (%)
Target Compound (Hemihydrate) ~416.8* 4-Cl, 4-(beta-D-glucopyranosyloxy) Not Reported Not Directly Listed
(4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) 232.7 4-Cl, 4-OH Not Reported 0.34
Fenofibric Acid (Impurity B) 318.8 4-Cl, COOH, 2-methylpropanoate Not Reported 0.36
Cyanoneside A 314.3 4-(beta-D-glucopyranosyloxy), 2-OH 198–202 Not Listed
(4-Methylphenyl)phenylmethanone 196.2 4-CH3, phenyl Not Reported Not Listed

*Estimated based on molecular formula (C19H18ClO7·½H2O).

Key Observations:

  • Polarity and Retention Behavior: The target compound’s glucopyranosyl group likely increases polarity compared to non-glycosylated analogs like Impurity A. Impurity A, lacking the glucosyl group, exhibits a lower retention time (0.34%), suggesting faster elution due to reduced molecular weight and polarity .
  • Thermal Stability: Cyanoneside A, a related acetophenone-glucoside, has a melting point of 198–202°C . The target compound’s hemihydrate form may exhibit higher thermal stability due to crystalline water interactions, though data is unavailable.

Spectroscopic and Chromatographic Behavior

  • Substituent Effects on Spectroscopy: Electron-withdrawing groups (e.g., Cl) in the target compound may lower ionization potentials compared to electron-donating groups (e.g., CH3 in (4-methylphenyl)phenylmethanone) .
  • Chromatography : Retention indices for methyl or ethyl ester derivatives (e.g., 0.65–0.80% in ) suggest increased hydrophobicity compared to the target compound, which is expected to elute earlier due to its glucosyl group .

Biological Activity

Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate (CAS No. 83355-63-9) is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group and a glucopyranosyloxy group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C19_{19}H19_{19}ClO7_7
  • Molecular Weight : 394.8 g/mol
  • Structure : The compound features a methanone functional group and a glucopyranosyl moiety, which may enhance its solubility and bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures to Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)- exhibit various biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess moderate to strong antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases .
  • Anticancer Properties : Similar compounds have been reported to exhibit anticancer activity through various mechanisms, including apoptosis induction and inhibition of tumor growth .
  • Hypoglycemic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels, indicating potential use in diabetes management .

Antibacterial Screening

A study conducted on related compounds revealed their effectiveness against several bacterial strains. The results indicated that the synthesized compounds exhibited varying degrees of antibacterial activity:

  • Strong Activity : Salmonella typhi, Bacillus subtilis
  • Moderate Activity : Other tested strains showed weaker responses.

Enzyme Inhibition Assays

The AChE inhibitory activity was assessed using a spectrophotometric method. The percent inhibition was calculated based on absorbance measurements at 405 nm:

  • Methodology : A mixture containing the test compound, buffer solution, and AChE was prepared and incubated before adding the substrate.
  • Results : Compounds similar to Methanone displayed significant inhibition rates compared to control substances.

Anticancer Studies

In vitro studies on cell lines have shown that related compounds can induce cytotoxic effects:

  • Mechanism of Action : These compounds may trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Summary of Findings

Biological ActivityObserved EffectsReferences
AntibacterialModerate to strong against certain strains
Enzyme InhibitionSignificant AChE inhibition
AnticancerInduces apoptosis in cancer cells
HypoglycemicLowers blood glucose levels

Case Studies

  • Study on Antibacterial Properties : A series of synthesized derivatives were tested for their antibacterial efficacy against common pathogens. The results indicated that modifications to the chlorophenyl group enhanced activity against gram-positive bacteria.
  • Enzyme Inhibition Research : A detailed analysis of enzyme kinetics showed that certain analogs of Methanone demonstrated competitive inhibition against AChE, suggesting potential applications in treating Alzheimer's disease.

Q & A

Q. What synthetic methodologies are recommended for preparing Methanone, (4-chlorophenyl)(4-(beta-D-glucopyranosyloxy)phenyl)-, hemihydrate?

The synthesis typically involves two key steps:

  • Friedel-Crafts acylation : Reacting 4-chlorobenzoyl chloride with 4-hydroxyphenyl derivatives to form the methanone core. For example, analogous syntheses of chlorophenyl methanones use AlCl₃ as a catalyst in anhydrous conditions .
  • Glycosylation : Introducing the beta-D-glucopyranosyl moiety via Koenigs-Knorr or enzymatic glycosylation. The glycosidic bond requires protection/deprotection strategies to ensure stereochemical integrity, as seen in glucopyranosyloxy-coumarate derivatives .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns is recommended, referencing relative retention times (e.g., 0.34 for (4-chlorophenyl)(4-hydroxyphenyl)methanone) to isolate intermediates and the final product .

Q. How is the compound structurally characterized?

Key techniques include:

  • X-ray crystallography : Resolves dihedral angles (e.g., 51.6° between aromatic and piperidine rings in related structures) and hydrogen-bonding networks (e.g., O–H⋯O chains) critical for stability .
  • NMR spectroscopy : ¹H-NMR (e.g., δ 2.15 ppm for CH₃ in trimethoxytoluene derivatives) and ¹³C-NMR confirm substitution patterns and glycosidic linkage .
  • FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and glucopyranosyl O–H stretches (~3200–3500 cm⁻¹) .

Q. What analytical methods are used for purity assessment?

  • HPLC with UV detection : Utilize a reverse-phase C18 column and gradient elution. Reference retention times from pharmacopeial standards (e.g., 0.34 for the parent methanone vs. 0.85 for (4-chlorophenyl)[4-(1-methylethoxy)phenyl]methanone) to quantify impurities ≤0.1% .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₉H₁₈ClO₇·½H₂O) and glycosidic fragmentation patterns .

Advanced Research Questions

Q. How does the hemihydrate form influence stability and hygroscopicity?

  • Thermogravimetric analysis (TGA) : Quantifies water content (theoretical 2.7% for hemihydrate).
  • Dynamic vapor sorption (DVS) : Assesses hygroscopicity; glucopyranosyl derivatives often exhibit moderate moisture uptake, requiring storage at ≤40% RH .
  • Crystal packing analysis : Intermolecular O–H⋯O hydrogen bonds (as in ) reduce lattice flexibility, enhancing stability against hydration/dehydration cycles.

Q. How are impurities identified and controlled during synthesis?

  • EP-listed impurities : Include (4-chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A) and fenofibric acid (Impurity B), monitored via HPLC retention times (0.34 and 0.36, respectively) .
  • Mechanistic studies : Byproducts like methyl/ethyl esters (retention times 0.65–0.80) arise from incomplete glycosylation or esterification side reactions. Optimize reaction stoichiometry and catalyst loading to suppress these .

Q. What strategies resolve contradictions in spectroscopic data?

  • Crystallographic vs. computational data : Discrepancies in dihedral angles (e.g., 51.6° vs. DFT-predicted 48.2°) may arise from crystal packing forces. Validate with solid-state NMR or variable-temperature XRD .
  • Glycosidic configuration : Beta-D-glucopyranosyl orientation is confirmed via circular dichroism (CD) or enzymatic hydrolysis (e.g., β-glucosidase susceptibility) .

Q. How is the compound’s solubility modulated for in vitro studies?

  • LogP determination : The glucopyranosyl group enhances hydrophilicity (estimated LogP ~1.2 vs. ~3.5 for non-glycosylated analogs).
  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for biological assays, ensuring no hemihydrate-to-anhydrate transition via polarized light microscopy .

Q. What ADMET properties are critical for preclinical evaluation?

  • In vitro assays : Cytochrome P450 inhibition (CYP3A4/2D6), plasma protein binding, and Caco-2 permeability. Glucopyranosyl derivatives often show low CNS penetration due to high polarity .
  • Metabolic stability : Beta-D-glucopyranosyl groups are prone to enzymatic hydrolysis; assess using liver microsomes or hepatocytes .

Notes for Methodological Rigor

  • Avoid commercial suppliers like Hairui Chemical ; instead, use USP/EP reference standards for calibration .
  • Cross-validate crystallographic data with computational models (e.g., Mercury CSD) to account for packing effects .
  • For stability studies, include controls for light, temperature, and humidity to mimic ICH guidelines .

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